molecular formula C9H12ClF2NO B13483467 [(2,3-Difluoro-4-methoxyphenyl)methyl](methyl)amine hydrochloride

[(2,3-Difluoro-4-methoxyphenyl)methyl](methyl)amine hydrochloride

Cat. No.: B13483467
M. Wt: 223.65 g/mol
InChI Key: YRUXBFXXDVJROJ-UHFFFAOYSA-N
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Description

(2,3-Difluoro-4-methoxyphenyl)methylamine hydrochloride is an organic compound that features a difluoromethoxy-substituted phenyl ring attached to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluoro-4-methoxyphenyl)methylamine hydrochloride typically involves multiple steps. One common method starts with the fluorination of a methoxy-substituted benzyl compound, followed by the introduction of the methylamine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-4-methoxyphenyl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxybenzaldehyde, while reduction could produce various amine derivatives.

Scientific Research Applications

(2,3-Difluoro-4-methoxyphenyl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Difluoro-4-methoxyphenyl)methylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity, while the methylamine group may facilitate interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Difluoro-4-methoxyphenyl)methylamine hydrochloride
  • (2,3-Difluoro-4-methoxyphenyl)methylamine hydrochloride
  • (2,3-Difluoro-4-methoxyphenyl)methylamine hydrochloride

Uniqueness

(2,3-Difluoro-4-methoxyphenyl)methylamine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both difluoromethoxy and methylamine groups provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

Molecular Formula

C9H12ClF2NO

Molecular Weight

223.65 g/mol

IUPAC Name

1-(2,3-difluoro-4-methoxyphenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C9H11F2NO.ClH/c1-12-5-6-3-4-7(13-2)9(11)8(6)10;/h3-4,12H,5H2,1-2H3;1H

InChI Key

YRUXBFXXDVJROJ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C(=C(C=C1)OC)F)F.Cl

Origin of Product

United States

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